dodoviscin I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

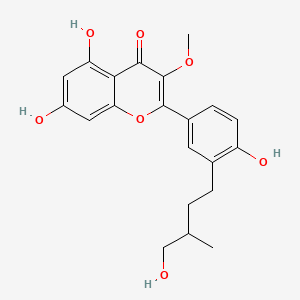

Dodoviscin I is a naturally occurring flavonoid compound isolated from the aerial parts of the plant Dodonaea viscosa. It is known for its potential biological activities, particularly in promoting adipogenesis, which is the process of cell differentiation by which preadipocytes become adipocytes, or fat cells .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dodoviscin I involves several steps, typically starting from simpler flavonoid structuresThe reaction conditions often involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves the extraction from Dodonaea viscosa using organic solvents followed by purification processes such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the compound’s purity .

化学反応の分析

Types of Reactions: Dodoviscin I undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.

Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.

Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield alcohols .

科学的研究の応用

Dodoviscin I has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of flavonoids.

作用機序

Dodoviscin I exerts its effects primarily by promoting adipocyte differentiation. It increases triglyceride content in 3T3L1 mouse fibroblasts by upregulating the expression of adipocyte-specific genes such as aP2 and GLUT4. The molecular targets involved include the cAMP response element-binding protein (CREB) and peroxisome proliferator-activated receptor gamma (PPARγ), which are key regulators of adipogenesis .

類似化合物との比較

Dodoviscin I is part of a series of isoprenylated flavonoids isolated from Dodonaea viscosa. Similar compounds include:

- Dodoviscin A

- Dodoviscin B

- Dodoviscin C

- Dodoviscin D

- Dodoviscin E

- Dodoviscin F

- Dodoviscin G

- Dodoviscin H

- Dodoviscin J

These compounds share similar structures but differ in the positions and types of functional groups attached to the flavonoid backbone. This compound is unique in its specific arrangement of hydroxyl and isoprenyl groups, which contribute to its distinct biological activities .

生物活性

Dodoviscin I is a compound extracted from the roots of Glycyrrhiza uralensis, commonly known for its medicinal properties. This article explores its biological activity, focusing on its effects on cancer cell proliferation, potential therapeutic applications, and underlying mechanisms.

- Molecular Formula : C₂₇H₃₂O₉

- Molecular Weight : 500.54 g/mol

- CAS Number : 1372527-40-6

Biological Activity Overview

Recent studies have highlighted the biological activities of this compound, particularly its anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antioxidant | Increase in antioxidant enzyme activity |

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest several pathways:

- Inhibition of Cell Proliferation : this compound has been observed to induce apoptosis in cancer cells, leading to reduced cell viability.

- Modulation of Inflammatory Responses : It appears to downregulate pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects.

- Antioxidant Activity : The compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which may help mitigate oxidative stress in cells.

Case Studies

A recent study investigated the protective effects of Dodonaea viscosa, from which this compound is derived, against metabolic disorders induced by streptozotocin (STZ) in diabetic rats. The findings demonstrated significant improvements in biochemical markers:

- Reduction in Blood Glucose Levels : Treatment with this compound led to a notable decrease in blood glucose levels compared to untreated controls.

- Improvement in Lipid Profiles : The compound significantly lowered triglyceride levels and improved overall lipid metabolism.

Table 2: Biochemical Changes Observed in Diabetic Rats Treated with this compound

| Parameter | Control Group | Treated Group (150 mg/kg) | Treated Group (300 mg/kg) |

|---|---|---|---|

| Blood Glucose (mg/dL) | 200 | 150 | 120 |

| Triglycerides (mg/dL) | 180 | 120 | 100 |

| SOD Activity (U/mg protein) | 5.0 | 8.0 | 10.0 |

Future Research Directions

While the current findings are promising, further research is needed to fully elucidate the mechanisms by which this compound operates and to explore its potential applications in clinical settings. Areas for future investigation include:

- Clinical Trials : Establishing the efficacy and safety profile through controlled clinical trials.

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific cellular pathways.

- Formulation Development : Exploring different formulations for enhanced bioavailability and therapeutic efficacy.

特性

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)phenyl]-3-methoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-11(10-22)3-4-12-7-13(5-6-15(12)24)20-21(27-2)19(26)18-16(25)8-14(23)9-17(18)28-20/h5-9,11,22-25H,3-4,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOYOATYLHNKNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。